molecular formula C21H32N2O8 B605298 Ald-Ph-PEG4-NH-Boc CAS No. 2110449-01-7

Ald-Ph-PEG4-NH-Boc

Cat. No. B605298
M. Wt: 440.49
InChI Key: HPQOIZCKUNSTRO-UHFFFAOYSA-N
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Description

Ald-Ph-PEG4-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The molecular formula of Ald-Ph-PEG4-NH-Boc is C₂₁H₃₂N₂O₈ .


Synthesis Analysis

Ald-Ph-PEG4-NH-Boc is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Ald-Ph-PEG4-NH-Boc is 440.49 . The SMILES representation of its structure is O=C(OC©©C)NOCCOCCOCCOCCNC(C1=CC=C(C=O)C=C1)=O .


Chemical Reactions Analysis

As a PROTAC linker, Ald-Ph-PEG4-NH-Boc plays a crucial role in the formation of PROTACs . The linker connects the ligand for an E3 ubiquitin ligase and the ligand for the target protein .


Physical And Chemical Properties Analysis

Ald-Ph-PEG4-NH-Boc has a molecular weight of 440.49 and a molecular formula of C₂₁H₃₂N₂O₈ . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Scientific Research Applications

Nanoporous Membrane Design

Ald-Ph-PEG4-NH-Boc is involved in the fine-tuning of boron nitride single nanopore and nanoporous membranes through atomic layer deposition (ALD). This process is significant for applications in ionic separation, energy harvesting, and ultrafiltration devices due to its ability to precisely control pore sizes and surface charge densities (Weber et al., 2017).

Enzyme Modification for Stability

Polyethylene glycol (PEG), including forms like Ald-Ph-PEG4-NH-Boc, enhances enzyme stability, as observed in modified cellulases. These modifications improve enzyme performance in specific ionic liquids, important for industrial applications like natural cellulose hydrolysis (Lu et al., 2018).

Material Synthesis

ALD, involving Ald-Ph-PEG4-NH-Boc, is crucial in synthesizing thin films of various materials with precise thickness and composition control. This technique is vital for producing high-performance materials for applications in solar cells, transistors, and fuel cells (Johnson et al., 2014).

Catalyst Design

Ald-Ph-PEG4-NH-Boc plays a role in tailoring the interior surfaces of nanoporous films for catalysis. ALD of TiO(2) on these surfaces demonstrates potential in photocatalytic activity, an important aspect in environmental and energy applications (Detavernier et al., 2011).

Drug Delivery and Tissue Engineering

In drug delivery and tissue engineering, low-fouling materials like poly(ethylene glycol) PEG, which includes Ald-Ph-PEG4-NH-Boc variants, are used to form nano-/micrometer-scaled films and capsules. These structures are crucial for controlled drug release and exhibit low toxicity to human cells (Leung et al., 2011).

Protein Conjugation

Ald-Ph-PEG4-NH-Boc is involved in the synthesis of end-tailored monomethoxypoly(ethylene glycol) for site-directed protein conjugation. This process is significant in the stabilization and functionalization of proteins for therapeutic uses (Salmaso et al., 2009).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOIZCKUNSTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG3-O-NH-Boc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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